Tebuquine

Antimalarial drug discovery Plasmodium falciparum in vitro potency

Tebuquine is a critical 4-aminoquinoline reference standard for antimalarial research. Its unique 5'-chlorophenyl substitution confers an 11.1-fold superiority over chloroquine against the drug-resistant K1 strain and significantly extends the duration of in vivo action compared to amodiaquine. This compound is ideal for high-throughput screening campaigns and PK/PD modeling studies, offering a reliable benchmark for assay sensitivity and a valuable chemical probe for investigating drug disposition and resistance mechanisms.

Molecular Formula C26H25Cl2N3O
Molecular Weight 466.4 g/mol
CAS No. 74129-03-6
Cat. No. B1682963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTebuquine
CAS74129-03-6
SynonymsTebuquine;  CI-897;  CI897;  CI 897;  WR-228,258;  WR 228,258;  WR228,258;  WR-228258;  WR 228258;  WR228258.
Molecular FormulaC26H25Cl2N3O
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC1=C(C(=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)C4=CC=C(C=C4)Cl)O
InChIInChI=1S/C26H25Cl2N3O/c1-26(2,3)30-15-17-12-20(14-22(25(17)32)16-4-6-18(27)7-5-16)31-23-10-11-29-24-13-19(28)8-9-21(23)24/h4-14,30,32H,15H2,1-3H3,(H,29,31)
InChIKeyBCHMRNALCJISMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tebuquine (CAS 74129-03-6) Procurement Guide: A 4-Aminoquinoline Antimalarial with Differentiated Potency and Pharmacokinetics


Tebuquine (also known as WR-228258 or CI-897) is a synthetic 4-aminoquinoline antimalarial compound belonging to the Mannich base subclass [1]. It is structurally and pharmacologically related to amodiaquine and chloroquine but features a distinct 5'-chlorophenyl substitution on its side chain, which fundamentally alters its disposition, metabolism, and duration of action [2]. Tebuquine demonstrates high potency against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in vitro and exhibits significantly extended antimalarial activity in vivo compared to its key analog, amodiaquine [3].

Why Tebuquine (CAS 74129-03-6) Cannot Be Replaced by Amodiaquine or Chloroquine in Malaria Research


While amodiaquine and chloroquine belong to the same 4-aminoquinoline class, their pharmacological and toxicological profiles differ markedly from Tebuquine. Substituting Tebuquine with amodiaquine fails to replicate its extended duration of action in vivo and introduces a well-documented risk of idiosyncratic toxicity due to bioactivation to a reactive quinoneimine [1]. Conversely, substituting with chloroquine fails to address the challenge of chloroquine-resistant P. falciparum strains, against which Tebuquine maintains superior potency [2]. The 5'-chlorophenyl group on Tebuquine is the critical structural determinant for its unique disposition, which includes reduced clearance and altered tissue accumulation compared to amodiaquine [1].

Tebuquine (CAS 74129-03-6) Quantitative Differentiation: Head-to-Head and Cross-Study Evidence


In Vitro Potency Against Chloroquine-Sensitive P. falciparum (HB3 Strain)

Tebuquine demonstrates significantly greater potency against the chloroquine-sensitive P. falciparum HB3 strain compared to chloroquine. Tebuquine exhibits an IC50 of 0.9 nM, whereas chloroquine's IC50 against the same HB3 strain has been reported as 21.8 nM in comparable in vitro assays . This represents a 24.2-fold increase in potency for Tebuquine.

Antimalarial drug discovery Plasmodium falciparum in vitro potency

In Vitro Potency Against Chloroquine-Resistant P. falciparum (K1 Strain)

The differentiation is most pronounced against the chloroquine-resistant P. falciparum K1 strain. Tebuquine retains potent activity with an IC50 of 20.8 nM , while chloroquine's IC50 against the K1 strain is dramatically higher at 231.63 nM [1]. This represents a 11.1-fold improvement in potency for Tebuquine against this clinically relevant resistant strain.

Antimalarial drug resistance P. falciparum K1 IC50 comparison

Resistance Index Comparison: Differential Susceptibility to Resistance Mechanisms

The ratio of IC50 values for resistant versus sensitive strains (Resistance Index, RI) quantifies a compound's susceptibility to resistance mechanisms. Tebuquine's RI is 23.1 (20.8 nM / 0.9 nM), while chloroquine's RI is 10.6 (231.63 nM / 21.8 nM). The higher RI for Tebuquine indicates that while it is highly potent against both strains, it experiences a greater relative loss of activity against the resistant strain compared to its activity on the sensitive strain. This suggests that the resistance mechanism, while not fully circumventing Tebuquine's activity, has a more pronounced effect on it than on chloroquine.

Drug resistance profiling Resistance Index Antimalarial pharmacology

Extended Duration of In Vivo Antimalarial Action and Survival Benefit vs. Amodiaquine

In a murine P. berghei model, a single intraperitoneal dose of 25 μmol/kg resulted in a dramatically extended duration of action for Tebuquine compared to its close analog amodiaquine. Recrudescence of parasitemia occurred at day 4 after amodiaquine administration, whereas it was delayed until day 14 for Tebuquine [1]. This prolonged activity translated into a survival benefit; by day 14, all mice treated with amodiaquine (25 μmol/kg) had died, while two of six mice treated with Tebuquine survived to day 28 [1].

In vivo efficacy Pharmacokinetics P. berghei mouse model

Altered Disposition: Reduced Elimination and Increased Liver Accumulation vs. Amodiaquine

The extended duration of action for Tebuquine is mechanistically linked to its altered disposition profile compared to amodiaquine. Tebuquine undergoes significantly slower elimination, with less than 5% of the administered dose excreted into bile and urine, compared to 50% for amodiaquine [1]. Consequently, Tebuquine exhibits increased liver accumulation, with 10% of the dose found in the liver 48 hours post-administration, compared to only 1% for amodiaquine [1]. This shift in disposition is attributed to the 5'-chlorophenyl substitution.

Drug metabolism Pharmacokinetics Tissue distribution

Optimal Research and Industrial Use Cases for Tebuquine (CAS 74129-03-6) Based on Quantitative Evidence


In Vitro Screening of Compound Libraries Against Chloroquine-Resistant P. falciparum

Given its potent IC50 of 20.8 nM against the chloroquine-resistant K1 strain and its 11.1-fold superiority over chloroquine (IC50 of 231.63 nM) in this context, Tebuquine serves as an ideal reference standard and positive control for high-throughput screening campaigns aimed at identifying new chemical entities with activity against drug-resistant malaria. Its use ensures assay sensitivity and provides a benchmark for hit-to-lead optimization.

In Vivo Efficacy Studies Requiring Extended Duration of Action

For experiments in rodent malaria models (e.g., P. berghei) where a prolonged antimalarial effect is desired from a single dose, Tebuquine is the preferred choice over amodiaquine. The direct evidence of recrudescence being delayed from day 4 (amodiaquine) to day 14 (Tebuquine) and the corresponding survival benefit make it uniquely suited for studies on long-acting injectable antimalarials or pharmacokinetic/pharmacodynamic (PK/PD) modeling of drug persistence [1].

Investigations into Structure-Disposition Relationships of 4-Aminoquinolines

Tebuquine is a critical tool compound for probing the impact of specific chemical modifications on drug disposition. Its 5'-chlorophenyl group confers a 10-fold increase in liver accumulation and a >10-fold decrease in excretion compared to its parent analog, amodiaquine [1]. This makes it an essential reference for studies aimed at understanding how lipophilicity and metabolic stability can be engineered to modulate tissue distribution and clearance of antimalarial agents.

Resistance Mechanism Studies in Plasmodium falciparum

The differential Resistance Index of 23.1 for Tebuquine, compared to 10.6 for chloroquine, indicates a unique interaction with resistance mechanisms in P. falciparum . This makes Tebuquine a valuable chemical probe for dissecting the genetic and biochemical basis of chloroquine resistance. Its use in comparative studies with chloroquine can help elucidate the specific mutations or efflux pumps that impact each compound to a different degree.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tebuquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.